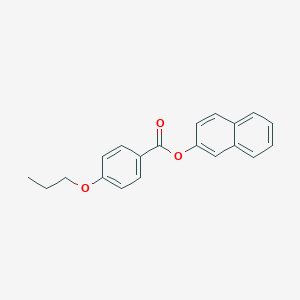

2-Naphthyl 4-propoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18O3 |

|---|---|

Molecular Weight |

306.4g/mol |

IUPAC Name |

naphthalen-2-yl 4-propoxybenzoate |

InChI |

InChI=1S/C20H18O3/c1-2-13-22-18-10-8-16(9-11-18)20(21)23-19-12-7-15-5-3-4-6-17(15)14-19/h3-12,14H,2,13H2,1H3 |

InChI Key |

LCYDULXKKVCMOU-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthyl 4 Propoxybenzoate and Its Analogues

Esterification Reactions for Naphthyl Benzoate (B1203000) Synthesis

The core of the synthesis is the formation of an ester bond between the hydroxyl group of 2-naphthol (B1666908) and the carboxyl group of 4-propoxybenzoic acid. This can be accomplished through several well-established protocols, each with distinct advantages and optimization parameters.

Traditional methods for synthesizing aryl esters like 2-Naphthyl 4-propoxybenzoate include direct acid-catalyzed esterification (Fischer esterification) and coupling-agent-mediated reactions. Fischer esterification involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. numberanalytics.com However, for aromatic substrates, more reactive derivatives are often preferred.

A more common and highly effective conventional method is the Steglich esterification . This reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). jove.com The reaction proceeds under mild, often room-temperature, conditions and is known for its high efficiency. jove.com The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. jove.com

Optimization of these reactions is critical for maximizing yield and purity. Key variables that are manipulated include reaction temperature, the molar ratio of reactants, and catalyst concentration. jove.com For instance, studies on similar esterification processes have shown that carefully controlling temperature and the alcohol-to-acid ratio can significantly improve reaction conversion.

Table 1: Common Parameters for Optimizing Conventional Esterification Reactions

| Parameter | Typical Range/Value | Purpose & Effect on Reaction |

| Reactant Ratio | 1:1 to 1:1.2 (Acid:Alcohol) | Using a slight excess of one reactant can drive the equilibrium towards the product. |

| Coupling Agent | 1.0 - 1.5 equivalents (e.g., DCC, EDC) | Activates the carboxylic acid for nucleophilic attack. |

| Catalyst | 0.05 - 0.2 equivalents (e.g., DMAP) | Accelerates the rate of acylation. |

| Solvent | Dichloromethane (B109758) (DCM), Acetonitrile | Anhydrous, non-protic solvents are preferred to prevent side reactions. Acetonitrile is a greener alternative to chlorinated solvents. jove.com |

| Temperature | 0 °C to Room Temp (~25 °C) | Mild conditions preserve sensitive functional groups and minimize side product formation. |

| Reaction Time | 1 - 24 hours | Monitored by techniques like Thin Layer Chromatography (TLC) to determine completion. |

Recent research has focused on developing new catalysts to improve the efficiency, selectivity, and environmental footprint of esterification. These approaches often seek to replace stoichiometric coupling agents with more sustainable catalytic systems.

One such advancement is the use of a low-valent tungsten catalyst, W(CO)₆, which facilitates the carbonylative coupling of aryl iodides with alcohols. mdpi.comresearchgate.net This method constructs the benzoate moiety directly, offering a different strategic approach. Another innovative method employs the coupling reagent 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which allows for the rapid and high-yield synthesis of esters in as little as one minute in both alcoholic and non-alcoholic solvents. organic-chemistry.org

Biocatalysis represents a significant green chemistry approach. Immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used for the synthesis of esters in continuous-flow packed-bed reactors. nih.gov This technique offers high selectivity under mild conditions, reducing both energy consumption and the formation of by-products. nih.govrsc.org Furthermore, organocatalysts, like a 2,2'-biphenol-derived phosphoric acid, have been shown to promote dehydrative esterification without the need to remove water, simplifying the process. organic-chemistry.org

Conventional Synthetic Routes and Optimization Strategies

Precursor Synthesis and Functionalization Techniques (e.g., propoxy chain introduction)

The synthesis of this compound requires the availability of its two constituent precursors: 2-naphthol and 4-propoxybenzoic acid. While 2-naphthol is a widely available industrial chemical, the synthesis of 4-propoxybenzoic acid involves a key functionalization step.

The most common method for synthesizing 4-propoxybenzoic acid is the Williamson ether synthesis . This reaction involves the alkylation of the phenolic hydroxyl group of a 4-hydroxybenzoic acid precursor. ontosight.ai Typically, methyl 4-hydroxybenzoate (B8730719) is used as the starting material to protect the carboxylic acid functionality. The protected precursor is then treated with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). Following the successful introduction of the propoxy chain, the ester group is hydrolyzed back to a carboxylic acid using a base like sodium hydroxide, followed by acidification.

Table 2: Representative Synthesis of 4-Propoxybenzoic Acid Precursor

| Step | Reaction | Reagents & Conditions | Purpose |

| 1. Alkylation | Williamson Ether Synthesis | Methyl 4-hydroxybenzoate, 1-Bromopropane, K₂CO₃, DMF, ~90°C | Introduces the propoxy chain onto the aromatic ring. |

| 2. Hydrolysis | Saponification | Methyl 4-propoxybenzoate, NaOH(aq), Reflux | Converts the methyl ester back to the carboxylic acid. |

| 3. Acidification | Neutralization | Sodium 4-propoxybenzoate, HCl(aq) | Precipitates the final 4-propoxybenzoic acid product from the solution. |

Stereoselective Synthesis and Chiral Analogues in Mesogen Development

The target molecule, this compound, is achiral and therefore its direct synthesis does not involve stereoselective control. However, in the context of mesogen (liquid crystal) development, the introduction of chirality is of paramount importance for creating advanced materials with properties like ferroelectricity or the ability to form chiral nematic (cholesteric) phases. tandfonline.comresearchgate.net

The development of chiral analogues of naphthyl benzoates is typically achieved not by modifying the core reaction, but by using chiral precursors. Axially chiral binaphthyl derivatives, such as optically pure (R)-(+)- or (S)-(-)-1,1'-bi-2-naphthol (BINOL), are excellent candidates for this purpose. sigmaaldrich.com These compounds possess a stable chiral axis and are known to be effective chiral dopants, inducing a helical twist in nematic liquid crystal hosts. sigmaaldrich.comresearchgate.nettandfonline.com Synthesizing an ester using a chiral BINOL derivative instead of the achiral 2-naphthol would result in a chiral analogue. Studies have shown that incorporating a naphthalene (B1677914) ring into the core structure of a liquid crystal can enhance thermal stability and promote the formation of chiral hierarchical structures. tandfonline.comresearchgate.net

Scale-Up Considerations and Green Chemistry Principles in Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, cost, and environmental impact. Green chemistry principles are increasingly guiding process development for fine chemicals. organic-chemistry.orgsolubilityofthings.com

A key trend is the shift from traditional batch processing to continuous flow chemistry . researchgate.net Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher consistency, reduced reaction times, and improved safety. researchgate.netresearchgate.net This technology has been successfully applied to ester synthesis, including biocatalytic processes, making it highly suitable for upscaling. nih.govrsc.orgnih.gov

The choice of solvent is another critical green chemistry consideration. Many traditional esterification protocols, such as the Steglich reaction, use hazardous chlorinated solvents like dichloromethane (DCM). jove.com Recent modifications have demonstrated that greener solvents, such as acetonitrile, can be used with comparable efficiency, while also simplifying product purification by eliminating the need for column chromatography. jove.com Furthermore, the use of recyclable heterogeneous or enzymatic catalysts aligns with the principles of waste prevention and atom economy. solubilityofthings.comsophim.com The development of catalytic systems that can operate in water or even solvent-free conditions represents a significant goal for sustainable chemical manufacturing. organic-chemistry.org The scale-up of related aromatic coupling reactions to the multi-kilogram level has been successfully demonstrated, underscoring the industrial feasibility of these optimized processes. acs.orgnih.gov

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography of 2-Naphthyl 4-propoxybenzoate and Related Mesogens

X-ray crystallography stands as a definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam interacting with a crystal, a detailed three-dimensional model of the electron density can be generated, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.org For mesogenic compounds like this compound, single-crystal X-ray diffraction provides invaluable insights into the solid-state packing and intermolecular forces that precede the formation of liquid crystalline phases.

The arrangement of molecules within a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. nih.govrsc.org These non-covalent forces, though weaker than covalent bonds, collectively dictate the stability and physical properties of the crystalline solid. mdpi.com In the context of mesogens, understanding these interactions is key to predicting and controlling their liquid crystalline behavior.

Studies on related naphthyl derivatives and other organic molecules have highlighted the importance of several types of intermolecular interactions in directing crystal packing:

π-π Stacking: The aromatic naphthyl and benzoate (B1203000) rings in this compound are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a significant role in the face-to-face arrangement of molecules.

C-H···π Interactions: These interactions involve a hydrogen atom bonded to a carbon atom interacting with the π-electron cloud of an aromatic ring. mdpi.com In the crystal structure of related compounds, these interactions are frequently observed between the aliphatic propoxy chain and the aromatic rings, as well as between aromatic hydrogens and adjacent rings. mdpi.com

The analysis of crystal packing in similar molecular structures often reveals layered or herringbone motifs, driven by the optimization of these varied intermolecular forces. rsc.org The specific geometry and strength of these interactions in this compound would determine its unique crystalline architecture.

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. nih.gov The torsional or dihedral angles between the planes of the naphthyl ring, the benzoate ring, and the orientation of the propoxy chain are key conformational parameters. These angles are influenced by a balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice. mdpi.com

The ester linkage allows for a degree of rotational freedom, and the observed conformation in the crystal represents a low-energy state under those specific crystalline conditions. It is important to note that the solid-state conformation may not be the only low-energy conformation accessible to the molecule in solution or in the liquid crystalline phase, where molecules possess greater motional freedom. nih.gov

Crystal Packing Analysis and Intermolecular Interactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. nanoqam.ca It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the unambiguous assembly of the molecular framework.

For this compound, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the naphthyl, benzoate, and propoxy moieties.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthyl and benzoate rings, with their chemical shifts and splitting patterns (multiplicity) providing information about their substitution pattern and coupling to neighboring protons. emerypharma.com The protons of the propoxy chain (-O-CH₂-CH₂-CH₃) would appear as characteristic multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would display separate resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group and the various aromatic and aliphatic carbons. youtube.com

| NMR Data for this compound (Predicted) | |

| Technique | Expected Chemical Shift Ranges (ppm) |

| ¹H NMR | Aromatic Protons (Naphthyl & Benzoate): ~7.0 - 8.5 |

| Propoxy (O-CH₂): ~4.0 | |

| Propoxy (CH₂): ~1.8 | |

| Propoxy (CH₃): ~1.0 | |

| ¹³C NMR | Carbonyl (C=O): ~165 |

| Aromatic Carbons: ~110 - 155 | |

| Propoxy (O-CH₂): ~70 | |

| Propoxy (CH₂): ~22 | |

| Propoxy (CH₃): ~10 |

Beyond basic 1D NMR, advanced techniques provide deeper insights into molecular structure and dynamics.

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals scalar (through-bond) couplings between protons. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the aromatic rings and within the propoxy chain, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms, providing a powerful tool for assigning carbon resonances. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting the different fragments of the molecule, for instance, showing a correlation from the propoxy's O-CH₂ protons to the carbonyl carbon of the benzoate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected by bonds. huji.ac.illibretexts.orgnumberanalytics.com This is especially valuable for determining the preferred conformation and stereochemistry of a molecule in solution. libretexts.org For this compound, NOESY could reveal spatial proximities between protons on the naphthyl and benzoate rings, providing information about the time-averaged torsional angle between these two ring systems in solution. It could also show interactions between the propoxy chain and the aromatic framework.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.com These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular structure and intermolecular interactions. mdpi.com

For this compound, the following characteristic vibrational bands would be expected:

C=O Stretch: A strong, sharp absorption band in the FTIR spectrum, typically around 1720-1740 cm⁻¹, corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: Bands associated with the C-O stretching vibrations of the ester linkage would appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the naphthyl and benzoate aromatic rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

Aliphatic C-H Stretching: Bands corresponding to the C-H stretching vibrations of the propoxy group would be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR. researchgate.net While the C=O stretch is strong in the IR, aromatic C=C stretching vibrations often give rise to strong signals in the Raman spectrum. Changes in the position and width of these vibrational bands can indicate changes in conformation or intermolecular interactions, such as those occurring during a phase transition from the crystalline solid to a liquid crystalline state.

| Vibrational Spectroscopy Data for this compound (Predicted) | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1720 - 1740 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-H Bend (Aromatic) | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The technique is particularly sensitive to the presence of conjugated π-electron systems.

The molecular structure of this compound contains two major chromophores: the naphthyl group and the benzoate group. The extended conjugation of these aromatic systems will result in characteristic UV absorption bands.

n → π Transitions:* The ester carbonyl group also possesses non-bonding (n) electrons on the oxygen atoms. A weak n → π* transition might be observed, but it is often obscured by the much stronger π → π* absorptions.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of "this compound." It provides essential information for validating the molecular formula and offers insights into the compound's structure through the analysis of its fragmentation patterns. While comprehensive, peer-reviewed mass spectrometric data for this specific compound is not extensively available in public databases, a detailed analysis can be predicted based on the known fragmentation behaviors of related naphthyl esters and aromatic ethers.

The molecular formula of this compound is C₂₀H₁₈O₃, with a calculated monoisotopic mass of 318.1256 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) of 318. This peak confirms the molecular weight of the compound and is the first step in validating its elemental composition.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ester linkage, which is the most labile part of the molecule. The resulting fragment ions are characteristic of the two main structural components: the 4-propoxybenzoyl group and the 2-naphthyl group.

One of the primary fragmentation routes involves the cleavage of the C-O bond of the ester, leading to the formation of the 4-propoxybenzoyl cation. This is a common fragmentation pathway for esters. libretexts.org

Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the naphthyloxy oxygen, accompanied by a hydrogen rearrangement, which can lead to the formation of a 2-naphthol (B1666908) radical cation. The fragmentation of naphthyl esters often results in a stable naphthyl-containing fragment. nih.gov

Further fragmentation of the primary ions is also anticipated. The 4-propoxybenzoyl cation can undergo subsequent fragmentation, such as the loss of the propoxy group or further breakdown of the propoxy chain. The loss of a propyl radical or propene from the propoxy group is a characteristic fragmentation for propoxy-substituted aromatic compounds.

The predicted major fragment ions for this compound are detailed in the table below.

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Formula | Proposed Structure/Fragment Name |

|---|---|---|

| 318 | [C₂₀H₁₈O₃]⁺• | Molecular Ion |

| 165 | [C₁₀H₁₃O₂]⁺ | 4-propoxybenzoyl cation |

| 144 | [C₁₀H₈O]⁺• | 2-naphthol radical cation |

| 121 | [C₇H₅O₂]⁺ | Benzoyl cation from loss of propoxy |

Liquid Crystalline Mesomorphic Behavior of 2 Naphthyl 4 Propoxybenzoate Systems

Mesophase Identification and Textural Analysis by Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a primary technique for the identification of liquid crystal phases. semanticscholar.org By observing a thin sample of a substance between two crossed polarizers, the texture of the mesophase, which is its characteristic optical pattern, can be identified. Each type of liquid crystal phase (e.g., nematic, smectic) has a unique set of textures.

For the homologous series of 2-Naphthyl-4-n-alkoxybenzoates, the longer-chain members (n=6 to n=16) are reported to exhibit a nematic (N) phase. researchgate.net When observed under a polarizing microscope, the nematic phase of these related compounds would typically display a threaded or schlieren texture. researchgate.net The threaded texture consists of fine, thread-like lines, while the schlieren texture is characterized by dark brushes or extinction bands that originate from points where the director field is singular.

Other related naphthalene-based liquid crystals have been shown to exhibit smectic phases in addition to nematic phases, particularly in homologous series with longer alkyl chains. researchgate.net Smectic phases possess a higher degree of order than nematic phases, with molecules arranged in layers. The most common smectic phases are the smectic A (SmA), where the molecules are oriented perpendicular to the layer planes, and the smectic C (SmC), where the molecules are tilted within the layers. These phases are typically identified by their characteristic focal conic fan textures when viewed with a POM. researchgate.net For instance, in some series of naphthalene-containing liquid crystals, the lower homologues are purely nematogenic, while the higher homologues exhibit both nematic and smectic C phases. researchgate.net

A chiral mesophase can arise if the constituent molecules are chiral or if a chiral dopant is added to a non-chiral liquid crystal. The most common chiral mesophase is the chiral nematic (N*) phase, also known as the cholesteric phase. In this phase, the director of the molecules undergoes a helical twist. There is no indication in the available literature that 2-Naphthyl 4-propoxybenzoate or its homologous series inherently form chiral mesophases, as the molecules themselves are not reported to be chiral. The induction of chirality by adding a chiral dopant could be a possibility for the mesogenic members of the series, but specific studies on this are not available. The study of chirality's role is crucial as it can significantly influence the self-assembly and mesomorphic properties of liquid crystals. rsc.org

Nematic and Smectic Phase Characterization

Thermotropic Phase Transition Dynamics by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. azom.com For liquid crystals, DSC is used to determine the temperatures and the enthalpy changes (ΔH) of phase transitions, such as melting (crystal to isotropic or mesophase) and clearing (mesophase to isotropic).

The enthalpy change associated with a phase transition provides information about the change in order of the system. For the mesogenic (n≥6) members of the 2-Naphthyl-4-n-alkoxybenzoate series, a DSC thermogram would show a peak for the melting transition upon heating. Upon cooling from the isotropic liquid, a peak corresponding to the isotropic-to-nematic transition would be observed, followed by a crystallization peak at a lower temperature.

The entropy change (ΔS) for a transition can be calculated from the enthalpy change and the transition temperature (T) using the equation ΔS = ΔH/T. The entropy of the nematic-to-isotropic transition is generally smaller than that of the crystal-to-isotropic melting, reflecting the smaller change in molecular order. The study of enthalpy and entropy changes is crucial for understanding the thermodynamics of the phase transitions. researchgate.net

To illustrate the kind of data obtained from DSC for a related series, the following interactive table shows hypothetical transition temperatures and enthalpy values for a higher homologue (e.g., n=8) of the 2-Naphthyl-4-n-alkoxybenzoate series, which is known to be mesogenic.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Isotropic (Heating) | 110 | 28.5 |

| Isotropic to Nematic (Cooling) | 105 | 1.2 |

| Nematic to Crystal (Cooling) | 75 | -22.0 |

This is a hypothetical data table for illustrative purposes, based on typical values for similar liquid crystals.

The thermal stability of a mesophase is indicated by its clearing temperature (the temperature of the transition to the isotropic liquid). A higher clearing temperature suggests stronger intermolecular forces that maintain the liquid crystalline order. For the mesogenic compounds in the 2-Naphthyl-4-n-alkoxybenzoate series, the nematic phase is monotropic, meaning it is only observed on cooling and is metastable with respect to the crystalline phase. researchgate.net The thermal stability of nematic phases in related naphthalene-based systems is influenced by factors such as the rigidity of the core and the polarity of terminal groups. semanticscholar.orgCurrent time information in Bangalore, IN. Generally, increasing the length of the terminal alkoxy chain in a homologous series can affect the thermal stability of the mesophase.

Enthalpy and Entropy Changes Associated with Phase Transitions

Influence of Molecular Structure on Mesomorphic Properties

The exhibition of liquid crystalline behavior is highly dependent on the molecular structure. The key features of calamitic liquid crystals are a rigid core and flexible terminal groups.

In the case of this compound, the rigid core consists of the naphthalene (B1677914) and phenyl rings connected by an ester group. The naphthalene moiety, being larger and more polarizable than a single benzene (B151609) ring, generally promotes mesomorphism and can lead to higher thermal stability of the mesophases compared to their phenyl analogues. researchgate.net The ester linking group also contributes to the linearity and polarity of the molecule, which are favorable for the formation of liquid crystal phases.

The terminal propoxy chain is a flexible part of the molecule. As observed in the 2-Naphthyl-4-n-alkoxybenzoates series, the length of this alkoxy chain is critical. The non-mesogenic nature of the propoxy derivative (n=3) suggests that the chain is too short to provide the necessary ancillary intermolecular attractions to stabilize a liquid crystalline phase. researchgate.net As the chain length increases (n≥6), the van der Waals interactions between the chains of neighboring molecules increase, which helps to stabilize the parallel alignment of the molecules, leading to the formation of a nematic phase. researchgate.net This demonstrates a clear structure-property relationship where a sufficient chain length is required to induce mesomorphism in this particular molecular architecture.

Impact of Core Modifications and Central Linkage Chemistry

The rigid core of a liquid crystal molecule is fundamental to its mesomorphic properties. In this compound, the core consists of a naphthalene ring and a benzene ring connected by an ester linkage (—COO—).

The choice of a naphthalene unit over a simpler phenyl ring significantly impacts mesomorphism. Naphthalene, being a larger, more polarizable aromatic system, generally leads to an increase in the thermal stability of the resulting mesophases compared to their phenyl analogues. tandfonline.com This is due to the enhanced intermolecular π-π stacking and van der Waals interactions, which favor the parallel alignment of molecules necessary for liquid crystallinity. Studies comparing 2,6-naphthyl benzoates with their 1,4-phenyl benzoate (B1203000) counterparts have shown that while the phase sequences can be similar, the naphthalene derivatives typically exhibit broader and more stable liquid crystalline ranges. researchgate.net

The position of substitution on the naphthalene ring is also critical. The 2,6-disubstituted naphthalene unit, for instance, provides a linear, rod-like geometry that is highly conducive to the formation of calamitic mesophases. tandfonline.com The linkage of the benzoate group at the 2-position of the naphthalene ring, as in the title compound, has been shown to be effective for producing mesogenic materials. scirp.org

Role of Anisotropy and Molecular Shape in Mesophase Formation

The formation of a liquid crystalline phase is a direct consequence of molecular shape anisotropy—the property of a molecule being significantly longer than it is wide. For calamitic mesogens like those in the naphthyl benzoate family, a high length-to-breadth ratio is essential for stabilizing the orientational order of the nematic phase and the layered order of smectic phases.

The introduction of lateral substituents on the core would increase the molecular breadth, pushing the molecules further apart and weakening the lateral intermolecular attractions. This generally destabilizes the mesophase, leading to lower transition temperatures. The unsubstituted, linear shape of this compound is, in principle, favorable for liquid crystal formation, but its mesogenic potential is unrealized due to the insufficient length of its terminal chain.

Electro-Optical Switching Behavior in Naphthyl Benzoate Mesophases

Electro-optical switching is a hallmark property of liquid crystals, enabling their use in display technology and other photonic devices. This behavior relies on the ability of an external electric field to reorient the liquid crystal director, thereby modulating the phase or polarization of transmitted light. This reorientation is only possible when the material exists in an anisotropic liquid crystalline phase (e.g., nematic, smectic C*).

Given that This compound is a non-mesogenic compound, it does not exhibit a liquid crystalline phase. scirp.orgresearchgate.net Upon melting, it transitions directly into an isotropic liquid, which is optically isotropic and does not possess the long-range orientational order necessary for electro-optical switching. Therefore, electro-optical switching behavior is not applicable to this specific material as it lacks a functional mesophase.

For context, related mesogenic compounds within the broader family of naphthalene-based liquid crystals do exhibit electro-optical effects. For instance, chiral smectic C (SmC*) phases in some naphthalene derivatives can exhibit ferroelectric switching, which is characterized by fast response times. researchgate.net Furthermore, nematic phases of other laterally substituted azo-ester materials containing a naphthalene core have been shown to exhibit antiferroelectric-like switching behavior. bohrium.com However, these properties are contingent on the presence of specific mesophases and, in the case of ferroelectricity, molecular chirality, which are absent in this compound.

Photophysical Properties and Optoelectronic Characterization

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. up.ac.za The absorption of ultraviolet or visible light promotes outer electrons from a lower energy state, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy state, the Lowest Unoccupied Molecular Orbital (LUMO). up.ac.zalibretexts.org

The electronic spectrum of 2-Naphthyl 4-propoxybenzoate is primarily characterized by two types of electronic transitions: π→π* and n→π*. libretexts.org

π→π Transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. up.ac.za These transitions are characteristic of the conjugated aromatic systems present in the naphthalene (B1677914) and benzoate (B1203000) portions of the molecule. tanta.edu.egup.ac.za In aromatic compounds like benzene (B151609), intense π→π* transitions are typically observed below 260 nm. up.ac.za For naphthyl-ester derivatives, these strong absorptions are the dominant features of the UV spectrum. researchgate.net

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (n), such as those from the lone pairs on the oxygen atoms of the ester group, to a π* antibonding orbital. libretexts.orguzh.ch Compared to π→π* transitions, n→π* transitions are of lower energy (occur at longer wavelengths) and are significantly less intense. libretexts.orguzh.ch In studies of related naphthyl-ester liquid crystals, low-intensity n→π* transitions have been identified in the 370–380 nm range, specifically attributed to the non-bonding electrons of the ester's oxygen atoms. researchgate.net

Solvatochromism describes the change in a substance's color or, more broadly, its absorption/emission spectrum, when dissolved in different solvents. wikipedia.org This phenomenon arises because changes in solvent polarity can alter the energy gap between the electronic ground state and the excited state of the solute molecule. wikipedia.orgnih.gov These spectral shifts can be classified as:

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength. This typically occurs when the excited state is more polar than the ground state and is better stabilized by a polar solvent. wikipedia.orgbsu.edu

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength. This can happen if the ground state is more stabilized by the solvent than the excited state. wikipedia.orgbsu.edu

In naphthyl-ester systems, both substituents and solvents play a critical role in tuning the photophysical properties. Research on the closely related compound 6-octyloxy-2-naphthylyl-4-octyloxybenzoate demonstrated that substituents have a pronounced effect on both the absorption maxima and the energy band gap. researchgate.net Solvents, on the other hand, predominantly influence the absorption maxima without significantly altering the energy gap. researchgate.net The polarity and hydrogen-bonding capability of the solvent are key factors that dictate the extent and direction of these solvatochromic shifts. wikipedia.org Such shifts are valuable for understanding how the local environment affects the electronic properties of the molecule. nih.govnih.gov

Electronic Transitions (π→π*, n→π*) and Band Assignments

Fluorescence and Phosphorescence Spectroscopy

Following absorption of light and promotion to an excited state, a molecule can return to the ground state by emitting a photon, a process known as luminescence. This can occur as either fluorescence or phosphorescence, distinguished by the nature of the excited state involved. libretexts.org

Fluorescence is the emission of light from the relaxation of a singlet excited state (S₁) to the singlet ground state (S₀). It is a spin-allowed process and therefore occurs rapidly, with typical lifetimes in the nanosecond range. libretexts.org

Phosphorescence is emission from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in much longer excited-state lifetimes, from microseconds to seconds. libretexts.orgnist.gov

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. frontiersin.org The value of Φ can range from 0 to 1.

While specific data for this compound is not available in the surveyed literature, studies on related naphthalene derivatives provide insight into the expected behavior. For instance, the regio-isomerism in alkylated-naphthalene liquids significantly impacts their emission properties, with 2-alkyloxy analogues (structurally related to the title compound) exhibiting monomer-rich luminescence features. rsc.org In a comparative study, the chelation of an Fe(II) cation to a tetra(2-naphthyl)tetracyanoporphyrazine macrocycle was shown to increase the fluorescence quantum yield. nih.gov The quantum yields of organic compounds can vary widely; for example, the amino acid tyrosine has a quantum yield of 0.13, while tryptophan's is 0.14. frontiersin.org

| Compound/System | Quantum Yield (Φ) | Notes | Reference |

|---|---|---|---|

| Tyrosine | 0.13 | Aromatic amino acid used for comparison. | frontiersin.org |

| Tryptophan | 0.14 | Aromatic amino acid used for comparison. | frontiersin.org |

| Tetra(2-naphthyl)tetracyanoporphyrazine-Fe(II) complex | Increased upon metalation | Demonstrates substituent effects on a complex naphthyl derivative. | nih.gov |

The pH of the environment can also dramatically affect fluorescence, as seen with 2-naphthol (B1666908), where the protonated and deprotonated forms have significantly different emission maxima (355 nm and 415 nm, respectively). libretexts.org

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of photophysical processes, as it determines the time available for fluorescence, phosphorescence, or competing non-radiative decay pathways. nih.gov

Lifetimes are often measured using time-correlated single-photon counting (TCSPC). nih.gov For many organic dyes, fluorescence lifetimes are in the range of a few nanoseconds (ns). nih.gov However, non-adiabatic dynamics simulations on the related compound 2-(1-naphthyl)phenol suggest that the S₁ lifetime in the gas phase can be extremely short, in the femtosecond (fs) range, due to efficient de-excitation pathways. rsc.org

| Compound | Excited State | Lifetime (τ) | Method | Reference |

|---|---|---|---|---|

| 2-(1-Naphthyl)phenol (Isomer 1) | S₁ | 437 fs | Non-adiabatic dynamics simulation | rsc.org |

| 2-(1-Naphthyl)phenol (Isomer 2) | S₁ | 617 fs | Non-adiabatic dynamics simulation | rsc.org |

| NIR-emitting ESIPT dyes | S₁ | ~2-4 ns | Time-Correlated Single-Photon Counting (TCSPC) | nih.gov |

These data illustrate that the lifetime is highly sensitive to molecular structure and the available relaxation channels. nih.govrsc.org

Emission Maxima and Quantum Yields

Energy Transfer Mechanisms within this compound Derivatives

In molecules containing multiple chromophoric units, or in multi-component systems, energy transfer can occur from an initially excited "donor" to an "acceptor" moiety. One common mechanism is triplet-triplet energy transfer, which is fundamental to photosensitization. nih.gov

Visible-light energy transfer catalysis has been used to drive chemical reactions for naphthalene derivatives. In one study, a photosensitizer with a triplet energy (Eᴛ) of 61.8 kcal/mol was used to excite a 2-acyl naphthalene (Eᴛ = 55.1 kcal/mol), demonstrating that exergonic energy transfer from the photoexcited catalyst to the naphthalene substrate is a viable process. nih.gov This type of energy transfer populates the triplet state of the naphthalene derivative, enabling it to undergo reactions not accessible from the ground or singlet excited states. nih.gov

Furthermore, internal conversion and other non-radiative transitions are important energy dissipation pathways. Nonadiabatic molecular dynamics simulations on complex polymers show that vibronic motions, particularly those involving the carbon backbone, are primarily responsible for the rapid (femtosecond-scale) non-radiative decay between electronic states. nrel.gov These computational studies provide mechanistic insight into how chemical structure can be tuned to control and enhance energy transfer processes in complex organic materials. nrel.gov

Photosensitivity and Photochemical Stability

The photosensitivity and photochemical stability of a material are critical parameters that determine its suitability and longevity in optoelectronic applications. These properties relate to how a compound interacts with electromagnetic radiation, particularly in the ultraviolet (UV) and visible regions, and whether this interaction leads to reversible changes or irreversible degradation. For "this compound," its stability is intrinsically linked to the photochemical behavior of its aromatic ester structure, specifically the interplay between the naphthyl and benzoate moieties.

Detailed Research Findings

Direct experimental studies on the specific photosensitivity and photochemical stability of this compound are not extensively available in public literature. However, the photochemical behavior of this compound can be inferred from studies on closely related aromatic esters, such as 2-naphthyl benzoate and other benzoate derivatives. The primary photochemical processes relevant to this class of compounds are the photo-Fries rearrangement and photodegradation.

The ester group in aromatic esters is known to undergo hydrolysis when exposed to aqueous acidic or basic conditions. In the context of photochemical stability, the primary non-hydrolytic reaction for aryl esters upon UV irradiation is the photo-Fries rearrangement. This reaction involves the homolytic cleavage of the ester's C–O bond, generating an acyl radical and a phenoxy-type radical. These radical intermediates can then recombine in different ways, leading to the formation of ortho- and para-hydroxyketone isomers or reverting to the original ester. For 2-naphthyl benzoate, UV irradiation can lead to the formation of keto isomers and acyl naphthols.

The presence of the propoxy group on the benzoate ring is expected to influence the electronic properties and, consequently, the photochemical reactivity of the molecule. Alkoxy groups are electron-donating and can affect the absorption maxima and the stability of the radical intermediates formed during photochemical reactions. Studies on other aromatic compounds have shown that substituents can play a dominant role in both the absorption maxima and the energy band gap. tandfonline.com

In addition to the photo-Fries rearrangement, photodegradation can occur, leading to the formation of various smaller molecules. For instance, studies on the photodegradation of benzyl (B1604629) benzoate have shown the formation of benzaldehyde (B42025) and benzoic acid through processes involving a benzoyl radical. researchgate.net Similarly, the photodegradation of phthalate (B1215562) esters under UV irradiation can produce byproducts like butyl benzoate and benzoic acid. frontiersin.org These findings suggest that under prolonged UV exposure, this compound could potentially degrade into 2-naphthol and 4-propoxybenzoic acid, among other products. The rate and pathway of this degradation would likely be influenced by the presence of photosensitizers and the specific environmental conditions. researchgate.netnih.gov

The stability of the ester bond is also a key factor. Research comparing 2-naphthyl benzoate with 2-naphthyl pivalate (B1233124) showed that the benzoate ester exhibited greater resistance to cleavage under certain conditions, highlighting the relative stability of the benzoate ester linkage. This suggests a degree of inherent stability for the ester bond in this compound under non-hydrolytic conditions.

The following table summarizes the expected photochemical reactions and potential products for this compound based on the behavior of analogous compounds.

| Photochemical Process | Description | Potential Products | Reference for Analogy |

| Photo-Fries Rearrangement | Homolytic cleavage of the ester C-O bond upon UV irradiation, followed by radical recombination. | Acyl-substituted naphthols (keto isomers) | |

| Photodegradation | Irreversible breakdown of the molecule due to prolonged UV exposure. | 2-Naphthol, 4-Propoxybenzoic acid, and smaller aromatic fragments. | researchgate.netfrontiersin.org |

| Hydrolysis (in presence of water) | Cleavage of the ester bond catalyzed by acid or base, potentially accelerated by light. | 2-Naphthol and 4-Propoxybenzoic acid. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comsapub.orgnih.gov It is widely employed to determine molecular geometries, electronic properties, and spectroscopic parameters. For calamitic liquid crystals, such as those in the naphthyl benzoate (B1203000) family, DFT can elucidate the relationship between molecular structure and mesomorphic properties. tandfonline.comfrontiersin.org

Molecular Geometry Optimization and Conformation Energy Landscape

In studies of related naphthyl benzoate ester derivatives, DFT calculations using the B3LYP functional with a 6-311G** basis set have been performed to predict their optimized geometries. tandfonline.com The results of these calculations confirmed that the molecules adopt a stable, planar, and linear conformation, which is a prerequisite for their observed calamitic liquid crystalline behavior. tandfonline.com The rigidity of the molecular structure, enhanced by the presence of fused rings like naphthalene (B1677914), directly impacts the thermal stability of the resulting mesophases. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic properties. aps.orgaps.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aps.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter indicating the molecule's kinetic stability and electronic excitation properties. frontiersin.org

Theoretical studies on related naphthyl-ester liquid crystals, such as 4-octylphenyl-6-octyloxy-2-naphthoate (NAPHE1) and 6-octyloxy-2-naphthyl-4-octyloxybenzoate (NAPHE2), have used DFT to investigate these parameters. frontiersin.org The analysis shows that the placement of substituent groups significantly influences the HOMO-LUMO gap. frontiersin.org For a series of polar naphthyl benzoate ester derivatives, DFT calculations revealed how different terminal polar groups affect the energy gap, which in turn correlates with molecular reactivity. tandfonline.com

Below is a table of calculated electronic properties for related naphthyl benzoate derivatives.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| I6/a | -6.04 | -2.31 | 3.73 |

| I6/b | -6.01 | -2.50 | 3.51 |

| I16/c | -6.12 | -2.80 | 3.32 |

| I16/d | -5.98 | -2.52 | 3.46 |

| Data derived from DFT calculations on 4-((4–(alkoxy)phenyl) diazenyl)naphthalen–1–yl 4–substitutedbenzoate derivatives. tandfonline.com |

A smaller energy gap generally implies higher reactivity and is associated with shifts in UV-visible absorption bands. The HOMO and LUMO are typically distributed over the conjugated core of the molecule, including the naphthalene and benzoate rings, indicating that electronic transitions are primarily of the π → π* type.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are valuable tools that illustrate the charge distribution within a molecule. They map the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich (negative potential) and electron-poor (positive potential) regions. In these maps, red typically indicates regions of high negative potential (e.g., around electronegative atoms like oxygen), while blue indicates regions of high positive potential.

For naphthyl benzoate esters, the ESP map would show a significant negative potential around the carbonyl oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. The aromatic rings (naphthalene and benzene) represent regions of delocalized π-electrons, which can also influence the potential. These charge distributions are fundamental to understanding the intermolecular forces, such as dipole-dipole interactions and π-stacking, that govern molecular self-assembly into liquid crystal phases. Computational studies on similar liquid crystals have used methods like Mulliken and Loewdin population analysis to quantify the charge distribution and correlate it with phase stability.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, making it an ideal tool for studying condensed phases like liquid crystals.

Simulation of Mesophase Formation and Molecular Ordering

MD simulations are extensively used to study the phase transitions of calamitic liquid crystals, from the disordered isotropic liquid to the orientationally ordered nematic phase and the positionally ordered smectic phase. In these simulations, a collection of molecules is placed in a simulation box, and their trajectories are calculated as a function of temperature and pressure.

As the simulated system is cooled from a high temperature, the molecules transition from random orientations (isotropic phase) to a state where they align along a common director (nematic phase). This ordering can be quantified by calculating the nematic order parameter from the simulation data. At lower temperatures, the molecules may further organize into layers, characteristic of a smectic phase. These simulations help identify the transition temperatures and characterize the structure of the different mesophases, providing insights that are directly comparable to experimental techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). tandfonline.com

Intermolecular Interaction Analysis (e.g., π-stacking, van der Waals)

The formation of ordered liquid crystal phases is driven by a delicate balance of intermolecular interactions. For molecules containing aromatic rings like 2-Naphthyl 4-propoxybenzoate, these forces are dominated by van der Waals interactions and π-stacking.

π-stacking interactions are non-covalent interactions that occur between aromatic rings. In calamitic liquid crystals, these interactions contribute to the parallel alignment of the molecular cores, although they often favor a parallel-displaced or offset arrangement over a face-to-face stack.

MD simulations allow for the detailed analysis of these interactions by calculating radial and orientational distribution functions from the atomic trajectories. This analysis can reveal the preferred arrangement and spacing of molecules, such as the average distance between neighboring naphthalene or benzoate rings, providing a molecular-level explanation for the macroscopic structure of the mesophase.

Quantitative Structure-Property Relationship (QSPR) Modeling for Mesogens

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy to predict the physical and chemical properties of compounds based on their molecular structure. researchgate.net For mesogens, QSPR models are particularly valuable for forecasting key liquid crystalline properties, such as transition temperatures, before their synthesis, thereby accelerating the discovery of new materials with desired characteristics. rsc.orgrsc.org

The development of a QSPR model involves establishing a mathematical correlation between a set of molecular descriptors and a specific property. rsc.org These descriptors are numerical values that encode different aspects of a molecule's structure, including topological, geometrical, electronic, and constitutional features. researchgate.netubbcluj.ro For calamitic liquid crystals, descriptors related to molecular shape, flexibility, and intermolecular interactions are of paramount importance. researchgate.net

The general workflow for building a QSPR model for mesogens like this compound would involve:

Data Set Compilation : Gathering a database of calamitic mesogens with experimentally determined properties, such as nematic-isotropic transition temperatures (TN-I).

Molecular Descriptor Calculation : Calculating a wide array of molecular descriptors for each compound in the dataset.

Model Development and Validation : Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN) to build the predictive model. rsc.orgrsc.org The model's robustness and predictive power are then rigorously validated.

While a specific QSPR model for this compound is not available in the literature, studies on similar calamitic structures, such as those containing quinoline (B57606) or tetraphenylethene cores, demonstrate the utility of this approach. ubbcluj.rotandfonline.com Descriptors found to be significant in these models often relate to the molecule's size, shape, and electronic properties.

Below is an illustrative table of molecular descriptor types that would be considered in a QSPR study of calamitic mesogens.

| Descriptor Category | Examples of Descriptors | Relevance to Mesogenic Properties |

| Topological | Wiener Index, Balaban J Index | Describes molecular branching and size, which influences packing efficiency. researchgate.net |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Aspect Ratio | Directly relates to the elongated shape required for calamitic mesogens. rsc.org |

| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies | Governs intermolecular electrostatic interactions and molecular reactivity. tandfonline.com |

| Constitutional | Molecular Weight, Atom Count | Basic parameters that correlate with molecular size and van der Waals forces. |

This table is illustrative and provides examples of descriptor types used in QSPR modeling of liquid crystals.

Advanced Materials Applications and Supramolecular Assembly Non Clinical

Integration into Liquid Crystalline Composites and Blends

The elongated and rigid structure of naphthyl benzoate (B1203000) derivatives is conducive to the formation of liquid crystal (LC) phases. These compounds can be used as components in LC mixtures, influencing the physical properties of the resulting material, or as reactive mesogens to form stabilized polymer networks.

Naphthyl benzoate analogues often exhibit liquid crystalline properties, known as mesomorphism, and can be used as guest molecules to modify the characteristics of host liquid crystal materials. The introduction of the 2,6-naphthylene ring system in place of a 1,4-phenylene ring in typical phenyl benzoate liquid crystals has been shown to significantly increase the nematic-isotropic (N-I) transition temperatures by as much as 60–80°C. tandfonline.com This enhancement is attributed to the increased rigidity and planarity of the naphthalene (B1677914) group compared to a single benzene (B151609) ring. researchgate.net

Studies on homologous series of 2-naphthyl-4-n-alkoxybenzoates have demonstrated that these compounds can form enantiotropic nematic phases over a wide range of temperatures. researchgate.net The length of the alkoxy chain plays a crucial role; for instance, in one series, compounds with methoxy (B1213986) to pentyloxy chains were non-mesogenic, while those with hexyloxy to hexadecyloxy chains exhibited a monotropic nematic phase. researchgate.net The specific properties depend heavily on the molecular structure, as summarized in the table below. The interaction between the guest naphthyl benzoate molecules and the host LC matrix is a form of molecular recognition, where the shape and properties of the guest influence the collective behavior and phase transitions of the host. rsc.org

| Compound Structure (Analogue of 2-Naphthyl 4-propoxybenzoate) | Alkyl/Alkoxy Chain | Observed Mesophases | Transition Temperatures (°C) | Reference |

|---|---|---|---|---|

| 6-Alkyl-2-naphthyl 4-alkoxybenzoates | Varies | Nematic (N), Smectic A (SA) | N-I transitions ~60°C higher than phenyl benzoate analogues | tandfonline.com |

| 6-Alkoxy-2-naphthyl 4-alkoxybenzoates | Varies | Nematic (N), Smectic A (SA), Smectic C (SC) | Exhibit wide thermal range SC phases | tandfonline.com |

| 2-Naphthyl-4-n-alkoxybenzoates | n-hexyloxy to n-hexadecyloxy | Monotropic Nematic | Data not specified | researchgate.net |

| 4-((4-(alkoxy)phenyl)diazenyl)naphthalen-1-yl 4-substitutedbenzoate | n=6, 16; X=OCH3, F, Cl | Enantiotropic Nematic | High thermal stability over a broad range | semanticscholar.orgresearchgate.net |

Reactive mesogens (RMs) are polymerizable liquid crystal monomers that can be cross-linked to form highly ordered polymer networks. dakenchem.com These polymer-stabilized liquid crystals (PSLCs) combine the fluid-like properties of LCs with the mechanical stability of a polymer scaffold. mdpi.com Analogues of this compound containing polymerizable groups, such as acrylates or methacrylates, can serve as RMs. google.com

For example, a polymerizable macromer, 4-butoxyphenyl 6-(6-(methacryloyloxy)hexyl)-2-naphthoate, which contains the core naphthyl-benzoate structure, has been synthesized. researchgate.net This macromer exhibits both nematic and smectic phases and can be polymerized to create side-chain liquid crystalline polymers (SCLCPs). researchgate.net In these materials, the naphthyl benzoate mesogenic units are attached as side chains to a polymer backbone. researchgate.net Upon polymerization in an aligned liquid crystal state, the orientation of the mesogens is permanently frozen into the polymer network, creating a robust, anisotropic film. dakenchem.com These polymer networks can then act as templates, guiding the alignment of low-molecular-weight liquid crystals that are subsequently filled into the structure. acs.org This approach is crucial for creating advanced optical films, such as retarders and compensation films for liquid crystal displays (LCDs). dakenchem.comgoogle.com

Host-Guest Systems in Liquid Crystalline Matrices

Supramolecular Chemistry of this compound Analogues

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The aromatic and functionalizable nature of naphthyl benzoates makes them excellent candidates for designing self-assembling systems.

The self-assembly of molecular building blocks is governed by a combination of weak, non-covalent interactions. acs.org For naphthyl benzoate analogues, the two primary interactions are π-π stacking and hydrogen bonding.

π-π Stacking: The extensive, electron-rich aromatic systems of the naphthalene and benzoate rings facilitate strong π-π stacking interactions. acs.org This stacking is a dominant force in the self-assembly of many aromatic molecules, driving them to form ordered, columnar, or layered structures. acs.org In the case of naphthyl benzoate derivatives, these interactions are crucial for the formation and stability of their liquid crystalline phases. researchgate.net

Hydrogen Bonding: While this compound itself does not have strong hydrogen-bonding groups, its structure can be readily modified to include them. Introducing moieties like amides, ureas, or carboxylic acids allows for the formation of directional and specific hydrogen bonds. These interactions can be used to program the self-assembly process, leading to the formation of complex architectures such as fibrillar gels, nanotubes, and foldamers. acs.org The interplay between hydrogen bonding and π-π stacking can be finely tuned to control the final supramolecular structure. acs.org

Metallo-supramolecular chemistry utilizes metal-ligand coordination as the primary driving force for self-assembly. This approach can lead to highly ordered and discrete architectures, such as metallo-supramolecular grids. rsc.orgiranchembook.ir These structures form from the spontaneous assembly of metal ions with linear, rigid multitopic ligands. nih.gov

Analogues of this compound can be designed to act as ligands for the construction of such architectures. By incorporating coordinating units, such as pyridine (B92270) or triazole groups, into the naphthyl benzoate framework, the molecule can be transformed into a ditopic or polytopic ligand. nih.gov The inherent rigidity of the naphthyl benzoate core would then direct the assembly of metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) into well-defined grid-like structures. rsc.orgnih.gov While β-diketones and phenyl-based ligands are commonly used, the principles extend to other rigid aromatic systems. researchgate.net The functionalization of such ligands can influence not only the ease of grid formation but also the physicochemical properties of the final nanosized platform.

Non-Covalent Interactions in Self-Assembly (e.g., hydrogen bonding, π-π stacking)

Photofunctional Materials Based on Naphthyl Benzoate Chromophores

The combination of a naphthalene ring and a benzoate group forms a chromophore with interesting photophysical properties that can be exploited in the development of photofunctional materials. These materials find use in applications such as organic light-emitting diodes (OLEDs) and luminescent sensors.

The naphthalene moiety provides a large, conjugated π-system that is fundamental to the molecule's ability to absorb and emit light. researchgate.net By modifying the substituents on the naphthyl and benzoate rings, the electronic properties, and thus the emission color and efficiency, can be finely tuned. For instance, new orange-light-emitting materials for OLEDs have been developed based on N-naphthyl-1,8-naphthalimide, a related chromophore. researchgate.net In these systems, the naphthyl-containing compounds act as dopants in an emissive layer, producing bright orange light with high efficiency. researchgate.net

Furthermore, naphthyl and benzoate derivatives are used as ligands to sensitize the luminescence of lanthanide ions (e.g., Eu³⁺, Tb³⁺, Dy³⁺). rsc.orgcore.ac.uk In these coordination compounds, the organic ligand absorbs UV light and efficiently transfers the energy to the metal center, which then emits light at its characteristic sharp, narrow wavelengths. This "antenna effect" is central to creating highly efficient and color-pure luminescent materials for lighting and display applications. rsc.org The table below highlights some photofunctional materials based on naphthyl-containing chromophores.

| Material/Chromophore Class | Key Structural Features | Application | Photophysical Properties | Reference |

|---|---|---|---|---|

| N-naphthyl-1,8-naphthalimide derivatives | Naphthalimide core with naphthyl side units | OLEDs (dopant) | Orange emission (CIE: ~0.47, 0.52), Luminance efficiency: 5.9-6.6 cd/A | researchgate.net |

| Lanthanide coordination polymers | Lanthanide ions linked by 4,4'-oxybis(benzoate) ligands | Luminescent materials | Luminescent, with emission depending on the specific lanthanide ion | core.ac.uk |

| Europium(III) ternary complexes | Eu³⁺ with thenoyltrifluoroacetone and a naphthyl-substituted ancillary ligand | Luminescent materials | Complete energy transfer from ligand to Eu³⁺, resulting in pure red emission | rsc.org |

| Fluorene-based chromophores with naphthyl side-groups | 2,7-dibromofluorene core with a naphthyl side group (BrFNp) | Room Temperature Phosphorescence (RTP) materials | Long phosphorescence lifetime due to T₁ state on the naphthyl group | acs.org |

Light-Responsive Mesogens

The compound this compound belongs to a broader class of materials known as liquid crystals, or mesogens. These materials exhibit phases of matter that are intermediate between conventional liquids and solid crystals. The molecular structure of 2-Naphthyl 4-alkoxybenzoates, characterized by a rigid naphthalene core and a flexible alkoxy chain, is conducive to forming these mesophases. researchgate.netresearchgate.net

Research into homologous series of 2-Naphthyl-4-(alkoxy)benzoates has confirmed their mesogenic behavior. researchgate.net Depending on the length of the alkoxy chain, these compounds can display different types of liquid crystal phases, such as nematic and smectic phases. researchgate.net For instance, a study on a series of single-tail 2-Naphthyl-4-(alkoxy)benzoate materials found that they exhibit mesogenic properties. Specifically, some derivatives show a monophasic nematic phase, while others display biphasic nematic and smectic A phases. researchgate.net However, another study on a series of 2-Naphthyl-4-n-alkoxybenzoates reported that derivatives with shorter chains, from methoxy to n-pentyloxy, were non-mesogenic, while those with longer chains (n-hexyloxy to n-hexadecyloxy) exhibited a monotropic nematic mesophase. researchgate.netresearchgate.net This highlights the critical role of the alkyl chain length in determining the liquid crystalline properties.

The rigid, rod-like structure of these naphthalene-based benzoates makes them excellent scaffolds for creating advanced functional materials, including light-responsive mesogens. Light-responsive, or photochromic, liquid crystals are materials whose properties can be altered by exposure to light, often leading to a phase transition. mdpi.com This functionality is typically achieved by incorporating a photosensitive unit, most commonly an azobenzene (B91143) moiety, into the molecular structure of the liquid crystal. mdpi.commdpi.com

Upon irradiation with UV or visible light, the azobenzene unit undergoes a reversible trans-cis isomerization. mdpi.com This change in molecular geometry disrupts the ordered packing of the liquid crystal molecules, which can trigger an isothermal phase transition, for example, from an ordered mesophase to a disordered isotropic liquid. mdpi.com Naphthalene-based liquid crystals have been successfully used as the core structure for such photoswitching materials. researchgate.netmdpi.comresearchgate.net The significant interest in these materials stems from their potential use in applications like optical data storage, where the long thermal back-relaxation time from the cis to the trans state is a desirable feature. researchgate.netresearchgate.net

While this compound itself is a mesogen, its functionalization through the incorporation of a photochromic group like azobenzene would render it a light-responsive material suitable for advanced photonic applications. mdpi.com

Applications in Optical Devices (e.g., diffraction gratings, optical thermal sensors)

The ability of liquid crystals to have their molecular orientation controlled by external stimuli makes them fundamental components in a wide array of optical devices. Their anisotropic nature allows for the modulation of light, which is harnessed in applications ranging from displays to advanced optical elements like diffraction gratings and sensors. rsc.org

A versatile technique for creating structured optical devices involves using polymer networks templated by liquid crystals. In this method, a reactive mesogen (a liquid crystal that can be polymerized) is mixed with a liquid crystal host and a photo-initiator. rsc.org The mixture is aligned into a desired liquid crystal phase (e.g., nematic, cholesteric) and then exposed to UV light to polymerize the reactive mesogen, forming a stable polymer network that captures the liquid crystal's ordered structure. The original liquid crystal host can then be washed out and replaced by a different liquid crystal material, a technique that has been successfully employed to create diffraction gratings, optical thermal sensors, and tunable lasers. rsc.org

The chemical structure of this compound is highly relevant to this field. A commonly used bifunctional, UV-curable reactive mesogen, RM257, has a chemical name of 2-methyl-1,4-phenylene bis(4-(3-(acryloyloxy) propoxy)benzoate). rsc.orgdntb.gov.uaacs.org This molecule contains propoxybenzoate groups, demonstrating that this chemical moiety is a key building block for creating the polymer networks used in optical devices.

Diffraction Gratings: A diffraction grating is an optical component with a periodic structure that splits and diffracts light into several beams travelling in different directions. mdpi.com Liquid crystal-based diffraction gratings are particularly valuable because their diffraction efficiency can be tuned or switched by applying an external field, such as an electric field. The polymer network templating method is one way to fabricate such switchable gratings. rsc.org

Optical Thermal Sensors: Optical sensors are used for temperature measurement in various environments, particularly where traditional electronic sensors may fail, such as in the presence of high electromagnetic interference. ambeed.com Liquid crystals, especially cholesteric liquid crystals whose helical pitch is temperature-sensitive, can be used to create highly sensitive thermal sensors. The color of the light reflected by the cholesteric structure changes with temperature, providing a visual indication of the thermal state. Polymer-stabilized liquid crystal systems can enhance the stability and robustness of such sensors. rsc.org

Given its established mesogenic properties, this compound and its derivatives are suitable candidates for use in these optical applications, either as the non-reactive host that templates the polymer network or as a component in a liquid crystal mixture designed for a specific device.

Phase Transition Temperatures of 2-Naphthyl-4-(alkoxy)benzoate Series

The following table details the phase transition temperatures for a homologous series of 2-Naphthyl-4-(alkoxy)benzoate materials, as determined by polarized light microscopy and differential scanning calorimetry. The data shows the transition from the crystalline (Cr) state to the mesophase (Nematic or Smectic A) and to the isotropic (I) liquid state upon heating.

| Compound ID | Alkoxy Chain (n) | Phase Sequence (Heating, °C) |

| ZH29 | 3 (propoxy) | Cr 110 N 124 I |

| ZH32 | 4 (butoxy) | Cr 99 N 134 I |

| ZH14 | 5 (pentyloxy) | Cr 90 (N 118 SmA) 128 I |

| ZH35 | 6 (hexyloxy) | Cr 89 (N 124 SmA) 130 I |

| Data sourced from Zoghaib et al. (2022). researchgate.net Note: Parentheses indicate a monotropic transition observed on cooling. |

Future Research Directions and Outlook

Development of Next-Generation Naphthyl Ester Mesogens with Tailored Properties

Future research will likely focus on the rational design and synthesis of new naphthyl ester mesogens with precisely controlled properties. Building on existing structure-property relationship knowledge, chemists can systematically modify the molecular architecture of compounds like 2-Naphthyl 4-propoxybenzoate to tune their mesomorphic behavior. tandfonline.comsemanticscholar.org

Key strategies for tailoring properties include:

Varying Terminal Chains: Altering the length and branching of the alkoxy chain (e.g., the propoxy group) can significantly influence transition temperatures and the type of mesophase observed. semanticscholar.orgresearchgate.netscirp.org Longer chains often stabilize smectic phases over nematic ones.

Lateral Substitution: Introducing lateral substituents (e.g., fluoro, chloro, methyl groups) onto the naphthalene (B1677914) or phenyl rings can modify the molecule's shape, polarity, and intermolecular interactions. sci-hub.st This can lower melting points, disrupt or induce certain mesophases, and alter dielectric properties. sci-hub.st

Modifying the Core Structure: Replacing the 2-naphthyl group with other isomers (like 1-naphthyl) or incorporating additional aromatic rings can drastically change the molecule's geometry from a linear rod-like shape, leading to different packing arrangements and mesophase behavior. scirp.orgresearchgate.net

Introducing Chiral Centers: The incorporation of chirality into the molecular structure, either in the terminal chains or a flexible spacer, can lead to the formation of chiral nematic (N) and twist-bend nematic (NTB) phases, which are crucial for certain optical and responsive applications. researchgate.net The naphthalene unit has been shown to enhance the stability and chiral expression in such systems. researchgate.net

These synthetic modifications will enable the creation of a diverse library of materials with properties fine-tuned for specific applications, as summarized in the table below.

| Molecular Modification | Target Property | Potential Application |

| Elongating Alkyl Chains | Increased smectic phase stability | Ferroelectric liquid crystal displays, lubricants |

| Introducing Lateral Substituents | Lowered melting temperatures, modified polarity | Room-temperature liquid crystals, dielectric media |

| Altering Naphthalene Linkage | Modified molecular geometry (bent-core) | Biaxial nematic phases, nonlinear optics |

| Incorporating Chiral Moieties | Induction of helical superstructures (N, NTB phases) | Optical sensors, reflective displays, photonics |

Exploration of Novel Mesophase Morphologies and Their Potential

While calamitic liquid crystals like this compound typically form conventional nematic and smectic phases, the broader family of naphthyl esters holds potential for forming more complex and exotic mesophases. rsc.orgresearchgate.net Research is moving beyond simple layered (smectic) and columnar structures to explore morphologies with unique symmetries and properties. rsc.orgresearchgate.netrsc.org

Future exploration could uncover:

Twist-Bend Nematic (NTB) Phase: This phase, exhibited by certain dimeric or bent-core molecules, features a heliconical precession of the molecular director with a nanoscale pitch. researchgate.netcore.ac.uk Designing naphthyl ester dimers could yield materials with stable NTB phases, which are of interest for their unique electro-optical and mechanical properties.

Biaxial Smectic Phases: By carefully controlling molecular shape and intermolecular interactions, it may be possible to design naphthyl esters that exhibit biaxial smectic phases (e.g., SmAb), where molecules have long-range order in two directions within the smectic layers. rsc.orgresearchgate.net

Ferroelectric Nematic (NF) Phases: A recent discovery in liquid crystal science is the polar, ferroelectric nematic phase. pnas.org By designing naphthyl esters with strong polar groups and specific shapes, it may be possible to create new materials exhibiting this intriguing state of matter, which has potential applications in ultrafast switching devices.

Combined Lamellar and Columnar Structures: Advanced molecular design, incorporating incompatible molecular segments (polyphilicity), can lead to self-assembly into highly complex mesophases that combine features of both layered and columnar structures. rsc.orgrsc.org

The discovery of such novel mesophases in naphthyl ester systems would not only be of fundamental scientific interest but could also pave the way for materials with unprecedented optical, electrical, and mechanical properties.

Advanced Characterization Techniques for Dynamic Mesophases and Self-Assemblies

To fully understand and exploit the potential of next-generation naphthyl ester mesogens, particularly those forming novel and dynamic mesophases, advanced characterization techniques are indispensable. While traditional methods like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) remain essential for identifying phase transitions unifi.it, a deeper understanding requires more sophisticated tools.

Future research will increasingly rely on: